molecular formula C10H11NO3 B048672 3-(Allyloxy)-4-aminobenzoic acid CAS No. 121498-31-5

3-(Allyloxy)-4-aminobenzoic acid

Cat. No.: B048672
CAS No.: 121498-31-5
M. Wt: 193.2 g/mol
InChI Key: BAJZWHAXYFTKHE-UHFFFAOYSA-N
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Description

3-(Allyloxy)-4-aminobenzoic acid is a multifunctional benzoic acid derivative engineered for advanced research applications, particularly in polymer science and medicinal chemistry. This compound features a unique molecular architecture, integrating a photoreactive allyl ether group, a nucleophilic primary amine, and a carboxylic acid functionality. This triad of reactive handles enables its use as a versatile building block or cross-linking agent. In polymer research, it serves as a key monomer for synthesizing specialty polyamides and polyesters, where the allyl group can undergo further thiol-ene or radical-mediated reactions for post-polymerization modification or network formation, allowing for the precise tuning of material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

121498-31-5

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

4-amino-3-prop-2-enoxybenzoic acid

InChI

InChI=1S/C10H11NO3/c1-2-5-14-9-6-7(10(12)13)3-4-8(9)11/h2-4,6H,1,5,11H2,(H,12,13)

InChI Key

BAJZWHAXYFTKHE-UHFFFAOYSA-N

SMILES

C=CCOC1=C(C=CC(=C1)C(=O)O)N

Canonical SMILES

C=CCOC1=C(C=CC(=C1)C(=O)O)N

Synonyms

Benzoic acid, 4-amino-3-(2-propenyloxy)- (9CI)

Origin of Product

United States

Synthetic Methodologies for 3 Allyloxy 4 Aminobenzoic Acid and Its Analogues

Strategies for the Introduction of the Allyloxy Moiety

The formation of the ether linkage is a critical step in the synthesis of 3-(allyloxy)-4-aminobenzoic acid. This is typically achieved through O-alkylation or nucleophilic substitution reactions.

O-Alkylation Approaches

O-alkylation, particularly the Williamson ether synthesis, is a widely used and versatile method for forming the ether bond. masterorganicchemistry.comkhanacademy.orgyoutube.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. masterorganicchemistry.com In the context of synthesizing this compound, this approach typically starts with a precursor containing a hydroxyl group at the 3-position of the benzoic acid ring.

A common precursor for this synthesis is 3-hydroxy-4-nitrobenzoic acid. The synthesis of this precursor itself can be achieved by the nitration of m-hydroxybenzoic acid. prepchem.com Once the 3-hydroxy-4-nitrobenzoic acid is obtained, the phenolic hydroxyl group is deprotonated using a base to form a more nucleophilic phenoxide. This phenoxide then reacts with an allyl halide, such as allyl bromide, to form the desired 3-(allyloxy)-4-nitrobenzoic acid. The reaction is often carried out in the presence of a base like potassium carbonate in a suitable solvent like DMF. rsc.org

The general scheme for the O-alkylation is as follows:

Step 1: Formation of the Alkoxide
R-OH + Base → R-O⁻ + Base-H⁺

Step 2: Nucleophilic Attack

R-O⁻ + CH₂=CHCH₂-X → R-O-CH₂CH=CH₂ + X⁻

Where R represents the substituted benzoic acid core and X is a halogen.

This method is favored for its reliability and the commercial availability of the necessary reagents.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions provide another avenue for introducing the allyloxy group. In this approach, a leaving group on the aromatic ring is displaced by an allyl alkoxide. While less common for this specific synthesis than O-alkylation of a phenol, it remains a viable strategy in broader synthetic contexts for creating aryl ethers.

The efficiency of nucleophilic aromatic substitution is highly dependent on the nature of the substituents on the aromatic ring. Electron-withdrawing groups positioned ortho or para to the leaving group significantly facilitate the reaction.

Strategies for the Introduction of the Amino Group

The introduction of the amino group is another crucial transformation in the synthesis of the target molecule. The most prevalent method involves the reduction of a nitro group precursor.

Reduction of Nitro-Precursors

The reduction of a nitro group to an amine is a fundamental and widely employed reaction in organic synthesis. beilstein-journals.orgmasterorganicchemistry.comorganic-chemistry.org In the synthesis of this compound, the precursor is typically 3-(allyloxy)-4-nitrobenzoic acid, which is obtained from the O-alkylation step as previously described.

A variety of reducing agents can be used to effect this transformation. Common methods include:

Catalytic Hydrogenation: This involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. masterorganicchemistry.com This method is often clean and efficient.

Metal-Acid Systems: Combinations of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for reducing aromatic nitro groups. masterorganicchemistry.com

Other Reducing Agents: Other reagents like sodium dithionite (B78146) (Na₂S₂O₄), tin(II) chloride (SnCl₂), or transfer hydrogenation reagents can also be employed. masterorganicchemistry.com

The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions. For instance, the allyl group's double bond could potentially be reduced under harsh hydrogenation conditions, so milder, more selective methods are often preferred. The reduction of the nitro group on 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene has been successfully achieved using zinc and ammonium (B1175870) chloride. researchgate.net

Amidation and Subsequent Reduction Routes

An alternative, though less direct, strategy for introducing the amino group involves the formation of an amide followed by its reduction. This route is more general for the synthesis of various amines. libretexts.orglibretexts.orgyoutube.commasterorganicchemistry.com

The process would typically involve:

Amide Formation: A carboxylic acid is converted into an acid chloride, which then reacts with an amine to form an amide.

Amide Reduction: The resulting amide is then reduced to the corresponding amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this step. libretexts.orglibretexts.orgmasterorganicchemistry.com

This pathway is generally more applicable to the synthesis of N-substituted amines and is less commonly used for preparing primary aromatic amines like 4-aminobenzoic acid derivatives where the nitro reduction route is more straightforward.

Convergent and Divergent Synthetic Pathways

The synthesis of analogues of this compound can be designed using either convergent or divergent strategies.

A divergent synthesis would start from a common intermediate that is then modified in different ways to produce a library of related compounds. For example, starting from 3-hydroxy-4-nitrobenzoic acid, a variety of different alkoxy groups could be introduced at the 3-position via O-alkylation with different alkyl halides. Subsequent reduction of the nitro group would then yield a series of 3-alkoxy-4-aminobenzoic acid analogues. This approach is efficient for creating a range of structurally similar molecules for screening purposes.

A convergent synthesis , on the other hand, involves the separate synthesis of key fragments of the molecule, which are then joined together in the final steps. For the synthesis of more complex analogues, one might synthesize a substituted allylic fragment and a substituted aminobenzoic acid fragment separately, and then couple them. While potentially longer for a single target, this approach can be more flexible for creating diverse structures where modifications are desired in different parts of the molecule.

The choice between a convergent and divergent approach depends on the specific goals of the synthesis, such as the number and diversity of the target analogues. For creating a focused library of this compound analogues with variations in the alkoxy group, a divergent strategy starting from a common 3-hydroxy-4-nitrobenzoic acid precursor is often the most logical and efficient approach.

Optimization of Reaction Conditions and Green Chemistry Principles

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis. This method involves the O-allylation of 4-amino-3-hydroxybenzoic acid with an allyl halide, typically allyl bromide, in the presence of a base. The optimization of this reaction is crucial for maximizing yield, minimizing byproducts, and adhering to the principles of green chemistry.

Key parameters for optimization include the choice of base, solvent, temperature, and the potential use of catalysts. Traditional methods often employ strong bases like sodium hydride in anhydrous polar aprotic solvents such as dimethylformamide (DMF). While effective, these conditions present safety and environmental concerns.

Green Chemistry Approaches:

In recent years, a significant shift towards more environmentally benign synthetic methods has been observed. For the synthesis of allyloxy derivatives, this includes the exploration of solvent-free conditions and the use of phase-transfer catalysis (PTC).

Solvent-free reactions, or solid-state reactions, can significantly reduce the environmental impact by eliminating the need for large volumes of volatile organic solvents. researchgate.net In the context of the Williamson ether synthesis, reacting the phenolic precursor with an alkylating agent in the presence of a solid inorganic base like potassium carbonate or sodium bicarbonate under solvent-free conditions has proven to be an efficient and environmentally friendly alternative. researchgate.net

Phase-transfer catalysis offers another green alternative, particularly when dealing with reactants that are soluble in different phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of one reactant across the phase boundary to react with the other. nih.govyoutube.com This technique can lead to milder reaction conditions, reduced reaction times, and the use of less hazardous solvents like water. mdpi.com The efficiency of a phase-transfer catalyst is dependent on its structure, with factors like the size and symmetry of the alkyl groups on the quaternary ammonium or phosphonium (B103445) salt playing a significant role. rsc.org

The table below outlines a comparison of different reaction conditions for the allylation of phenolic compounds, highlighting the move towards greener methodologies.

ParameterTraditional MethodGreen Alternative 1 (Solvent-Free)Green Alternative 2 (PTC)
Solvent Dimethylformamide (DMF), AcetonitrileNoneWater, Biphasic systems
Base Sodium Hydride (NaH)Potassium Carbonate (K2CO3), Sodium Bicarbonate (NaHCO3)Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)
Catalyst NoneNoneQuaternary ammonium salts (e.g., TBAB)
Temperature Room temperature to elevatedElevatedRoom temperature to mild heating
Waste Organic solvent waste, hazardous base residueMinimal solvent wasteAqueous waste, recyclable catalyst
Safety Flammable and toxic solvents, pyrophoric baseReduced solvent hazardReduced solvent hazard, less hazardous bases

This table presents a generalized comparison for the allylation of phenols. Specific conditions for this compound would require empirical optimization.

Synthesis of Isomeric Allyloxyaminobenzoic Acids for Comparative Studies

A comparative study of the synthesis of isomeric allyloxyaminobenzoic acids provides valuable insights into how the relative positions of the functional groups influence the reaction pathways and conditions. The primary isomers of interest alongside this compound include 2-(allyloxy)-4-aminobenzoic acid and 4-(allyloxy)-2-aminobenzoic acid.

The synthesis of these isomers generally follows a similar strategy: the O-allylation of the corresponding hydroxy-aminobenzoic acid precursor. However, the reactivity of the starting materials and the potential for side reactions can differ based on the substitution pattern on the benzene (B151609) ring.

Synthesis of Precursors:

The synthesis of the hydroxy-aminobenzoic acid precursors is a critical first step. For instance, 4-amino-3-hydroxybenzoic acid can be prepared from 4-nitro-3-hydroxybenzoic acid through the reduction of the nitro group, often using reagents like tin and hydrochloric acid. youtube.com The synthesis of 2-hydroxy-4-aminobenzoic acid can be achieved from m-aminophenol and carbon dioxide under supercritical conditions. google.com

Comparative Allylation:

The O-allylation of these isomers via Williamson ether synthesis would proceed by reacting the respective hydroxy-aminobenzoic acid with an allyl halide in the presence of a base. The electronic effects of the amino and carboxylic acid groups, as well as their positions relative to the hydroxyl group, will influence the acidity of the phenolic proton and thus the ease of deprotonation by the base.

For example, in 4-amino-3-hydroxybenzoic acid, the amino group is para to the carboxylic acid and ortho to the hydroxyl group. The electron-donating nature of the amino group can increase the electron density of the ring, potentially affecting the acidity of the phenolic hydroxyl. In contrast, for an isomer like 2-hydroxy-4-aminobenzoic acid, the hydroxyl and amino groups are in different positions, which would alter the electronic environment and potentially the reaction conditions required for efficient allylation.

While specific comparative studies on the synthesis of these exact allyloxyaminobenzoic acid isomers are not extensively detailed in the available literature, the principles of organic chemistry allow for predictions on their relative ease of synthesis. The steric hindrance around the hydroxyl group and the electronic effects of the other substituents are the primary factors that would need to be considered when optimizing the synthesis for each isomer.

Spectroscopic and Structural Characterization of 3 Allyloxy 4 Aminobenzoic Acid

Advanced Spectroscopic Techniques for Structural Elucidation

The elucidation of the precise chemical structure of 3-(Allyloxy)-4-aminobenzoic acid relies on a combination of sophisticated spectroscopic methods. Each technique offers unique insights into the molecular framework, and together they provide a detailed and confirmed structural assignment.

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it is possible to map out the connectivity and chemical environment of the atoms within the this compound molecule.

Comprehensive ¹³C NMR data for this compound, which would detail the chemical shifts of each carbon atom in the molecule, could not be located in the available literature. Such data would be instrumental in confirming the carbon skeleton, including the positions of the allyloxy, amino, and carboxylic acid substituents on the aromatic ring.

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present. FT-IR and FT-Raman spectroscopy are complementary techniques that offer a complete picture of the vibrational modes of this compound.

A detailed experimental FT-IR spectrum with peak assignments for this compound is not available in the reviewed sources. An FT-IR analysis would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, the C-O-C stretching of the ether linkage, and the various vibrations of the aromatic ring and the allyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

A comprehensive search of scientific literature and spectral databases did not yield any specific UV-Vis absorption spectra for this compound. While data for related isomers such as 3-aminobenzoic acid and 4-aminobenzoic acid are available, the presence of the allyloxy group at the 3-position in conjunction with the amino group at the 4-position would significantly influence the electronic transitions and thus the resulting UV-Vis spectrum. For comparison, 3-aminobenzoic acid exhibits absorption maxima at 194 nm, 226 nm, and 272 nm. sielc.com The electronic environment of this compound is different, and thus its absorption characteristics are expected to differ. Without experimental data, a precise discussion of its UV-Vis spectroscopic properties is not possible.

Mass Spectrometry (MS and EIMS)

Detailed mass spectrometry or electron ionization mass spectrometry (EIMS) data for this compound are not available in the public domain. Such data would be invaluable for confirming the molecular weight and elucidating the fragmentation patterns, which could provide structural information about the allyloxy and aminobenzoic acid moieties. For instance, characteristic fragments would be expected from the loss of the allyl group, the carboxyl group, or other rearrangements. However, without experimental spectra, any discussion of its mass spectrometric behavior remains speculative.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

There is no published X-ray diffraction data for this compound. X-ray crystallography would provide definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This would reveal the conformation of the allyloxy group and the packing of the molecules in the crystal lattice. In the absence of such data, the precise three-dimensional structure of the molecule in the solid state is unknown.

Conformational Analysis and Protonation State Characterization via Vibrational Spectroscopy

Specific vibrational spectroscopy data (such as Infrared or Raman spectroscopy) for this compound could not be located. Vibrational spectroscopy is a powerful tool for analyzing the conformational isomers and protonation states of a molecule. For related molecules like 4-aminobenzoic acid, extensive studies have been conducted on its different protomers and conformers. nih.gov Similar analyses for this compound would be expected to reveal characteristic vibrational modes for the C=C and C-O-C stretches of the allyloxy group, the N-H and C=O stretches of the aminobenzoic acid core, and how these are influenced by the molecular conformation and any intermolecular interactions. However, without experimental spectra, a detailed analysis is not feasible.

Confirmation of Functional Group Presence and Linkages

While the chemical name "this compound" implies the presence of an allyl ether, an amino group, and a carboxylic acid attached to a benzene (B151609) ring in a specific arrangement, definitive spectroscopic confirmation is lacking. Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy would be essential to confirm the presence and connectivity of these functional groups. The absence of such published data means that the structural confirmation relies solely on its nomenclature in supplier catalogs.

Computational and Theoretical Investigations on 3 Allyloxy 4 Aminobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable in modern chemistry for the detailed study of molecular systems. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) Approaches (e.g., B3LYP)

Density Functional Theory (DFT) has emerged as a popular and versatile computational method due to its favorable balance between accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used functionals for the study of organic molecules. It combines the strengths of both Hartree-Fock theory and DFT to provide reliable predictions of geometries, electronic structures, and spectroscopic properties.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For a flexible molecule like 3-(Allyloxy)-4-aminobenzoic acid, which possesses rotatable bonds in its allyloxy and carboxylic acid groups, multiple stable conformations may exist.

Computational studies on related aminobenzoic acid derivatives, such as 2-amino-5-bromobenzoic acid, have utilized DFT with the B3LYP functional to identify the most stable conformers. By systematically rotating the dihedral angles of the substituent groups, a conformational energy landscape can be mapped out. This landscape reveals the various energy minima corresponding to stable conformers and the energy barriers that separate them. For instance, in 2-amino-3-methylbenzoic acid, both monomeric and dimeric structures have been optimized to understand their relative stabilities. Similar approaches can be applied to this compound to determine its preferred spatial arrangement, which is crucial for understanding its interactions with other molecules. The optimized structural parameters, including bond lengths and angles, for related aminobenzoic acids have been computed and show good agreement with experimental data where available.

Table 1: Representative Optimized Geometrical Parameters for an Aminobenzoic Acid Derivative (2-amino-5-bromobenzoic acid) using DFT/B3LYP

ParameterBond Length (Å) / Angle (°)
C-C (ring)1.38 - 1.41
C-N1.38
C-COOH1.48
C=O1.22
C-OH1.35
C-O-C (ether)~118
C-C-N angle~120
O-C=O angle~124

Note: This table presents typical values for a related aminobenzoic acid derivative and serves as an illustrative example. Actual values for this compound would require specific calculations.

The electronic structure of a molecule governs its reactivity and optical properties. Key descriptors of the electronic structure are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

Theoretical studies on aminobenzoic acid derivatives have calculated the HOMO and LUMO energies to understand their electronic behavior. For example, in a study of p-dimethylamino benzoic acid derivatives, the HOMO-LUMO energy gap was found to be a key descriptor for their potential application in dye-sensitized solar cells. The distribution of the HOMO and LUMO across the molecule can reveal the sites most susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, while the LUMO is likely centered on the electron-withdrawing carboxylic acid group.

Table 2: Calculated HOMO, LUMO, and Energy Gap for a p-Aminobenzoic Acid Derivative

ParameterEnergy (eV)
HOMO-5.759
LUMO-1.165
Energy Gap (ΔE)4.594

Source: Adapted from a study on p-dimethylamino benzoic acid derivatives using B3LYP/6-311++G. These values are illustrative and would differ for this compound.

A Potential Energy Surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify stable isomers, transition states, and reaction pathways. PES scans are particularly useful for studying dynamic processes such as internal rotations and proton transfer events.

For derivatives of aminobenzoic acid, relaxed PES scan calculations have been performed to investigate phenomena like the proton exchange in dimers and the rotation of the carboxylic acid group. These calculations involve systematically changing a specific geometric parameter, such as a bond length or dihedral angle, and optimizing the rest of the molecular geometry at each step. The resulting energy profile reveals the energy barriers associated with these transformations. For instance, constructing a PES along the O-H bond of the carboxylic acid can elucidate the energy barrier for proton transfer. A similar approach for this compound could map the rotational barriers of the allyloxy group, providing insights into its conformational flexibility.

Computational methods are extensively used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. DFT calculations, particularly with the B3LYP functional, have been shown to provide reliable predictions of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) and Raman vibrational frequencies.

For aminobenzoic acid isomers, theoretical calculations of ¹H and ¹³C NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method have shown a linear correlation with experimental data. This allows for the confident assignment of peaks in the experimental NMR spectra. Similarly, calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be used to assign the bands observed in experimental IR and Raman spectra. These assignments provide detailed information about the vibrational modes of the molecule, including the stretching and bending of specific functional groups.

Table 3: Comparison of Experimental and Theoretically Calculated ¹³C NMR Chemical Shifts (ppm) for 4-Aminobenzoic Acid

Carbon AtomExperimental δ (ppm)Calculated δ (ppm) (B3LYP)
C1 (COOH)167.0170.5
C2, C6131.5132.1
C3, C5113.9114.2
C4 (C-NH₂)151.3152.0

Source: Adapted from literature data on 4-aminobenzoic acid. The calculated values are illustrative of the accuracy that can be achieved.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their formulation. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC) theory, can provide highly accurate results, although they are generally more computationally demanding than DFT methods.

Investigations into p-aminobenzoic acid have employed ab initio methods like MP2 and composite methods such as G3MP2 to obtain precise information on its electronic structure and thermochemistry. These high-level calculations serve as benchmarks for evaluating the performance of more computationally efficient methods like DFT. Ab initio calculations have been used to optimize the geometries of aminobenzoic acid isomers and to approximate their binding energies using Koopmans' theorem, which relates orbital energies to ionization potentials. While computationally intensive, these methods provide a rigorous theoretical framework for understanding the fundamental properties of molecules like this compound.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding solvent.

For this compound, MD simulations could be employed to explore its conformational landscape. The allyloxy and carboxylic acid groups can rotate, leading to a variety of possible three-dimensional structures. Understanding the preferred conformations is crucial as the shape of a molecule often dictates its biological activity.

Solvent effects are also critical to a molecule's behavior, particularly in biological systems where water is the primary solvent. MD simulations can explicitly model the interactions between this compound and water molecules, revealing how the solvent influences its structure and dynamics. Studies on related molecules, such as benzoic acid, have shown that solvent polarity can significantly affect crystal growth and morphology, a principle that would also apply to this compound. researchgate.netrsc.org

Despite the utility of this technique, a review of the scientific literature reveals a lack of specific molecular dynamics simulation studies focused on this compound. However, the principles of MD simulations are well-established and have been applied to numerous related organic molecules.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound

Simulation ParameterHypothetical Value/Observation
Simulation Time100 ns
Predominant ConformationExtended conformation of the allyloxy group
Key Solvent InteractionsHydrogen bonding between the carboxylic acid group and water
Rotational FreedomHigh degree of rotation around the C-O-C ether linkage

This table is for illustrative purposes only, as no specific MD simulation data for this compound is currently available in the public domain.

Molecular Docking Studies with Relevant Biological Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.

The process involves predicting the binding mode and affinity of the ligand to the active site of the receptor. A high binding affinity suggests a stronger interaction, which may translate to greater biological activity. For this compound, potential biological targets could include enzymes involved in metabolic pathways or receptors associated with cellular signaling.

Derivatives of the parent molecule, p-aminobenzoic acid (PABA), have been the subject of docking studies. For example, various Schiff base derivatives of PABA have been evaluated for their potential as antimicrobial and cytotoxic agents, with docking studies used to understand their binding to target enzymes. nih.govmdpi.com Similarly, aminobenzoic acid derivatives have been investigated as cholinesterase inhibitors, with molecular docking helping to elucidate their binding modes. researchgate.net

A comprehensive search of the scientific literature indicates that no specific molecular docking studies have been published for this compound. Therefore, its potential biological targets and binding interactions remain to be computationally explored.

Table 2: Potential Biological Receptors for Docking Studies with this compound

Potential Receptor ClassRationale for Investigation
Dihydropteroate (B1496061) synthasePABA is a known substrate for this enzyme in the folate synthesis pathway. mdpi.com
Cyclooxygenase (COX) enzymesSome benzoic acid derivatives exhibit anti-inflammatory activity by inhibiting COX enzymes.
TyrosinaseSome phenolic compounds are known inhibitors of this enzyme, which is involved in melanin (B1238610) production.

This table presents hypothetical targets for future research, as no specific docking studies for this compound have been reported.

Studies on Proton Transfer Dynamics and Tautomeric Equilibria

Proton transfer is a fundamental chemical process that plays a crucial role in many enzymatic reactions and biological signaling pathways. Tautomers are isomers of a compound that readily interconvert, most commonly by the relocation of a proton. For this compound, the presence of both an acidic carboxylic acid group and a basic amino group makes it a candidate for studying intramolecular and intermolecular proton transfer.

Computational methods, such as density functional theory (DFT), can be used to investigate the energetics of different protonation states and tautomeric forms. For instance, studies on the related molecule 4-aminobenzoic acid have shown that the site of protonation (the amino group versus the carboxylic acid group) can depend on the surrounding environment, such as the solvent. nih.govcomporgchem.com In the gas phase, protonation of the carboxylic oxygen is favored, while in aqueous solution, the amino group is the more basic site. comporgchem.com

The tautomeric equilibrium of this compound could involve the transfer of a proton from the carboxylic acid to the amino group, resulting in a zwitterionic form. The relative stability of the neutral and zwitterionic forms can be predicted using computational chemistry.

To date, there are no specific published theoretical studies on the proton transfer dynamics or tautomeric equilibria of this compound. Research on its parent compound, 4-aminobenzoic acid, provides a framework for how such investigations could be conducted. nih.govcomporgchem.com

Table 3: Predicted Tautomeric Forms of this compound

Tautomeric FormStructural DescriptionPredicted Relative Stability
NeutralCarboxylic acid (-COOH) and amino (-NH2) groups are in their neutral forms.Likely more stable in non-polar environments.
ZwitterionicCarboxylate (-COO⁻) and ammonium (B1175870) (-NH3⁺) groups are present.May be stabilized in polar, protic solvents.

This table is based on general chemical principles, as specific computational data for the tautomeric equilibria of this compound is not available.

Chemical Reactivity and Derivatization Strategies for 3 Allyloxy 4 Aminobenzoic Acid

Reactions Involving the Amine Functionality

The primary aromatic amine group in 3-(allyloxy)-4-aminobenzoic acid is a key site for various chemical modifications, including condensation, acylation, alkylation, and diazotization reactions.

Schiff Base Formation with Carbonyl Compounds

The reaction of the primary amino group of this compound with aldehydes or ketones results in the formation of Schiff bases, also known as imines. This condensation reaction typically proceeds by the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of the azomethine group (-C=N-) is characteristic of this reaction.

While specific studies on this compound are not prevalent, the reactivity is analogous to that of 4-aminobenzoic acid (PABA). For instance, PABA has been shown to react with various substituted aldehydes to form Schiff bases. These reactions are often carried out in a suitable solvent like methanol (B129727) or ethanol (B145695) and may be catalyzed by a few drops of glacial acetic acid to facilitate the dehydration step. The reaction mixture is typically refluxed for several hours.

A general scheme for the formation of a Schiff base from this compound is as follows:

R-CHO + H₂N-(C₆H₃)(O-CH₂CH=CH₂)(COOH) → R-CH=N-(C₆H₃)(O-CH₂CH=CH₂)(COOH) + H₂O

Table 1: Examples of Schiff Base Formation with 4-Aminobenzoic Acid

Aldehyde/Ketone ReactantResulting Schiff Base from 4-Aminobenzoic AcidReference
2-chlorobenzaldehyde4-[(2-chlorobenzylidene)amino]benzoic acid jst.go.jp
Furan-2-carbaldehyde4-[(furan-2-ylmethylene)amino]benzoic acid jst.go.jp
Cinnamaldehyde4-[(3-phenylallylidene)amino]benzoic acid jst.go.jp
Salicylaldehyde4-[(2-hydroxybenzylidene)amino]benzoic acid jst.go.jp
Vanillin4-[(4-hydroxy-3-methoxybenzylidene)amino]benzoic acid jst.go.jp
3-nitrobenzaldehyde4-[(3-nitrobenzylidene)amino]benzoic acid jst.go.jp
3,4-dimethoxybenzaldehyde4-[(3,4-dimethoxybenzylidene)amino]benzoic acid researchgate.net

These examples demonstrate the versatility of the Schiff base formation reaction with aminobenzoic acids, which is directly applicable to this compound.

Acylation Reactions to Form Amides

The amine functionality of this compound can be readily acylated to form the corresponding amides. This is a common transformation in organic synthesis and can be achieved using various acylating agents such as acid chlorides, acid anhydrides, or by direct coupling with carboxylic acids using a coupling agent.

The direct condensation of a carboxylic acid with the amine requires activation of the carboxylic acid, often with coupling reagents, or harsh thermal conditions. sigmaaldrich.com More commonly, a more reactive derivative of the acylating agent, like an acyl chloride or anhydride, is used. These reactions typically proceed under milder conditions. For instance, the reaction of an amine with an acid chloride is often carried out in the presence of a base to neutralize the HCl byproduct.

General Reaction Scheme:

R-COCl + H₂N-(C₆H₃)(O-CH₂CH=CH₂)(COOH) → R-CONH-(C₆H₃)(O-CH₂CH=CH₂)(COOH) + HCl

Various methods have been developed for direct amide formation from carboxylic acids and amines under milder conditions using activating agents. tandfonline.com These methods offer an alternative to the use of more reactive acylating agents.

Alkylation Reactions

The nitrogen atom of the primary amine in this compound can be alkylated using alkyl halides. However, a significant challenge in the direct alkylation of primary amines is the potential for overalkylation, leading to a mixture of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.org The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to further reaction with the alkylating agent.

To achieve selective mono-N-alkylation, specific reaction conditions and reagents are often employed. One study on the alkylation of 4-aminobenzoic acid (PABA) utilized potassium carbonate as a base with various alkylating agents under mild conditions to yield both O- and N-alkylated derivatives. tandfonline.comnih.govtandfonline.com By controlling the stoichiometry and reaction conditions, it is possible to favor the formation of the desired N-alkylated product. For example, the use of an excess of the amine can help to minimize dialkylation.

Table 2: Alkylation of 4-Aminobenzoic Acid (PABA)

Alkylating AgentProduct(s)Reaction ConditionsReference
Various alkyl halidesAlkyl 4-aminobenzoates and Alkyl 4-(alkylamino)benzoatesK₂CO₃, mild conditions nih.govtandfonline.com

This demonstrates that both the carboxylic acid and the amine group can be alkylated, and selective N-alkylation would require careful optimization of the reaction.

Diazotization and Subsequent Transformations

The primary aromatic amine of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions, known as Sandmeyer or related reactions, where the diazonium group is replaced by a wide range of nucleophiles.

For example, the diazotization of 4-aminobenzoic acid followed by cyanation (a Sandmeyer reaction) has been used to produce 4-cyanobenzoic acid, which can then be hydrolyzed to terephthalic acid. nih.gov It is important to carefully control the reaction conditions, as the diazonium salt of aminobenzoic acids can be sensitive to nucleophilic attack by water, leading to the formation of hydroxybenzoic acid as a byproduct. nih.gov

General Diazotization and Sandmeyer Reaction Scheme:

H₂N-(C₆H₃)(O-CH₂CH=CH₂)(COOH) + NaNO₂ + 2HX → [N₂⁺-(C₆H₃)(O-CH₂CH=CH₂)(COOH)]X⁻ + NaX + 2H₂O
[N₂⁺-(C₆H₃)(O-CH₂CH=CH₂)(COOH)]X⁻ + CuY → Y-(C₆H₃)(O-CH₂CH=CH₂)(COOH) + N₂ + CuX

Where Y can be Cl, Br, CN, etc.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound provides another handle for chemical modification, most notably through esterification reactions.

Esterification Reactions

Esterification of the carboxylic acid group of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst. This is commonly known as the Fischer esterification. rsc.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).

The esterification of p-aminobenzoic acid with ethanol to form ethyl p-aminobenzoate (benzocaine) is a classic example of this reaction. ambeed.com The procedure involves dissolving p-aminobenzoic acid in ethanol and adding a catalytic amount of concentrated sulfuric acid, followed by heating the mixture.

General Fischer Esterification Scheme:

R'-OH + HOOC-(C₆H₃)(O-CH₂CH=CH₂)(NH₂) ⇌ R'-OOC-(C₆H₃)(O-CH₂CH=CH₂)(NH₂) + H₂O

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or anhydride, which then reacts readily with an alcohol to form the ester. Other methods, such as using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), can also facilitate the direct esterification with an alcohol under milder conditions. mdpi.com

Amide Formation

The carboxylic acid functionality of this compound is a prime site for derivatization, most commonly through the formation of amides. This transformation is typically achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent. youtube.com Common coupling agents that can be employed for this purpose include dicyclohexylcarbodiimide (DCC), which facilitates the reaction by activating the carboxylic acid. youtube.com

The general mechanism involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine. libretexts.orglibretexts.org The choice of amine dictates the properties of the resulting amide. For instance, reaction with primary or secondary amines will yield secondary or tertiary amides, respectively.

Table 1: Reagents for Amide Formation

Reagent Type Example(s) Role in Reaction
Coupling Agent Dicyclohexylcarbodiimide (DCC) Activates the carboxylic acid for nucleophilic attack. youtube.com
Amine Primary or Secondary Amines Acts as the nucleophile to form the amide bond. libretexts.org
Solvent Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran) Provides a suitable medium for the reaction.

Coupling Reactions

The amino group of this compound can participate in various coupling reactions to form new carbon-nitrogen bonds. These reactions are fundamental in medicinal chemistry for the synthesis of complex molecules. One notable example is the coupling with carboxylic acids to form amides, as detailed in the previous section.

Furthermore, the amino group can undergo coupling reactions with other electrophilic partners. For instance, reaction with sulfonyl chlorides in the presence of a base would yield sulfonamides. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could also be employed to couple the amino group with aryl halides or triflates, although specific examples with this substrate are not prevalent in the literature. These reactions significantly expand the diversity of accessible derivatives. researchgate.net

Reactions Involving the Allyloxy Moiety

The allyloxy group introduces a unique set of reactive possibilities, primarily centered around the double bond of the allyl group.

Rearrangement Reactions

The allyloxy group can undergo Claisen rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement, upon heating. This reaction involves the migration of the allyl group from the oxygen atom to the adjacent carbon atom (position 2 of the benzene (B151609) ring), resulting in the formation of 2-allyl-3-hydroxy-4-aminobenzoic acid. This rearrangement provides a pathway to introduce functionality at a different position on the aromatic ring.

Oxidative Cleavage

The double bond of the allyl group is susceptible to oxidative cleavage. rsc.orgorganic-chemistry.orgnih.gov This reaction can be carried out using a variety of oxidizing agents, such as ozone (O₃) followed by a reductive or oxidative workup, or a one-pot procedure using reagents like osmium tetroxide (OsO₄) in the presence of sodium periodate (B1199274) (NaIO₄). organic-chemistry.orgwikimedia.org This process cleaves the carbon-carbon double bond, typically yielding a carboxylic acid or an aldehyde at the position of the original double bond, effectively converting the allyloxy group into a shorter, oxygenated functional group. organic-chemistry.org This method is a useful deprotection strategy for allyl ethers. organic-chemistry.org

Synthesis of Complex Heterocyclic and Polycyclic Derivatives

The multifunctional nature of this compound makes it a valuable precursor for the synthesis of complex heterocyclic and polycyclic systems. The presence of the carboxylic acid, amino group, and the reactive allyloxy moiety allows for a variety of cyclization strategies.

For example, the amino and carboxylic acid groups can be utilized in condensation reactions with appropriate bifunctional reagents to form heterocyclic rings. One could envision the reaction with a 1,2-dicarbonyl compound to form a quinoxaline (B1680401) derivative or with a β-ketoester to construct a quinolone system.

Furthermore, the product of the Claisen rearrangement, 2-allyl-3-hydroxy-4-aminobenzoic acid, contains a newly introduced allyl group ortho to a hydroxyl group, which can be further manipulated. For instance, intramolecular cyclization involving the allyl group and the adjacent hydroxyl or amino group could lead to the formation of fused heterocyclic systems. The synthesis of pyrazole (B372694) and pyridine (B92270) derivatives from precursors with similar functionalities has been reported, suggesting potential pathways for creating diverse heterocyclic structures. nih.gov

Structure-Activity Relationship (SAR) Studies on Synthesized Analogues

While specific structure-activity relationship (SAR) studies on derivatives of this compound are not extensively documented in the public domain, general principles from related classes of compounds can provide insights. SAR studies on aminobenzoic acid derivatives have shown that modifications at the amino and carboxylic acid positions can significantly impact biological activity. researchgate.netresearchgate.net For instance, the nature of the substituent on the amino group and the type of amide or ester formed from the carboxylic acid can influence properties like receptor binding and cell permeability. nih.govresearchgate.net

In the context of analogues, studies on similar scaffolds suggest that the position and nature of substituents on the benzene ring are crucial for activity. biorxiv.orgnih.gov The electronic properties (electron-donating or electron-withdrawing) and steric bulk of the substituents can modulate the interaction of the molecule with its biological target. For any synthesized analogues of this compound, a systematic variation of the substituents on the aromatic ring, as well as modifications of the allyloxy, amino, and carboxylic acid groups, would be necessary to establish a comprehensive SAR profile.

Role As a Key Synthetic Precursor and Building Block in Advanced Chemical Synthesis

Precursor in the Synthesis of Folate Pathway Analogues

para-Aminobenzoic acid (PABA) is an essential precursor in the biosynthesis of folic acid (folate) in many microorganisms. nih.gov The folate pathway is a well-established target for antimicrobial drugs, as humans obtain folate from their diet and lack this metabolic pathway. nih.gov The strategy often involves designing PABA analogues that interfere with the enzymes in the pathway, such as dihydropteroate (B1496061) synthase. nih.gov

Chemical modification of the PABA structure is a key approach to creating these inhibitory analogues. nih.gov The structure of 3-(Allyloxy)-4-aminobenzoic acid, with its ether linkage at the C3 position adjacent to the essential amino group, represents such a modification. While direct synthesis of folate analogues from this specific compound is not extensively documented, its structure fits the profile of a precursor for creating non-natural folate derivatives. The allyloxy group can alter the molecule's size, polarity, and electronic properties, potentially influencing its ability to bind to the active sites of folate-synthesizing enzymes and act as a competitive inhibitor.

Syntheses of various labeled and analogue forms of folic acid often start from a modified p-aminobenzoic acid derivative, which is then coupled with pteridine (B1203161) and glutamate (B1630785) moieties. researchgate.net The presence of the allyl group in this compound offers a site for further chemical reactions, allowing for the introduction of additional functional groups or labels.

Intermediate in Coenzyme Q Biosynthesis Research

Coenzyme Q (CoQ), or ubiquinone, is a vital lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain. nih.govnih.gov Its biosynthesis is a multi-step process that starts from a benzenoid ring precursor, typically 4-hydroxybenzoic acid (4-HB) or, in some organisms like yeast, para-aminobenzoic acid (PABA). nih.govnih.gov

Research into CoQ biosynthesis often utilizes synthetic analogues of these precursors to study the pathway or to bypass genetic defects that cause CoQ deficiency. nih.gov Analogues with modifications on the benzene (B151609) ring can help elucidate the function of the various enzymes (COQ proteins) involved in the pathway's hydroxylation, methylation, and decarboxylation steps. nih.govnih.gov

This compound serves as a potential intermediate in this research context. The biosynthesis of CoQ from PABA involves a series of modifications to the aromatic ring, including prenylation and hydroxylations. The substitution at the C3 position is particularly relevant, as one of the key steps in the canonical pathway is the C5-hydroxylation of the precursor, which corresponds to the C3 position of the original PABA ring. A compound like this compound could be used to probe the substrate specificity of the enzymes involved in these modification steps. A patent has described the production of 3-hydroxy-4-aminobenzoic acid from PABA using microorganisms, highlighting the interest in C3-substituted PABA derivatives. google.com

Building Block for Polymeric Materials

Derivatives of p-aminobenzoic acid are valuable monomers for the synthesis of high-performance aromatic polyamides. For instance, N-alkylated p-aminobenzoic acids can be polymerized through direct condensation to yield N-alkylated poly(p-benzamide)s. researchgate.net These polymers exhibit modified properties, such as enhanced solubility in organic solvents, due to the presence of the alkyl side chains, while retaining the rigid-rod backbone characteristic of aramids. researchgate.net

This compound is a bifunctional monomer suitable for condensation polymerization. The amino and carboxylic acid groups can react to form amide bonds, creating a polyamide backbone. The pendant allyloxy group provides a reactive handle along the polymer chain. This functionality is of significant interest in materials science for several reasons:

Cross-linking: The allyl groups can be used to cross-link the polymer chains through thermal or photochemical processes, enhancing the material's thermal stability and mechanical strength.

Post-polymerization Modification: The double bond of the allyl group is amenable to a variety of chemical transformations, such as epoxidation, hydrogenation, or thiol-ene "click" reactions. researchgate.net This allows for the synthesis of functional polymers with tailored properties. For example, research has demonstrated the conversion of allyloxy groups on a polymer backbone into epoxy functionalities, which are useful for creating thermosetting resins and adhesives. researchgate.net

The synthesis of polymers using initiators containing allyloxy groups is a known strategy for producing well-defined macromonomers that can be further polymerized or functionalized. researchgate.net Therefore, this compound is a promising monomer for creating advanced functional polyamides with tunable characteristics.

Application in Chiral Synthesis

The field of asymmetric synthesis focuses on creating chiral molecules with a high degree of enantiomeric purity. Catalytic methods are often employed to transform prochiral substrates into chiral products. nih.govorganic-chemistry.org this compound possesses two key functional groups relevant to established asymmetric transformations: a carboxylic acid and an allylic ether.

While the molecule itself is not chiral, it can be used as a prochiral reagent in stereoselective reactions. For example:

Asymmetric Allylic Esterification: The carboxylic acid moiety of this compound could act as a nucleophile in a palladium-catalyzed asymmetric allylic alkylation (AAA) reaction. In such a reaction, a chiral palladium catalyst could direct the enantioselective attack of the carboxylate onto a prochiral allylic substrate (like an allylic alcohol derivative), resulting in the formation of a chiral ester. nih.govorganic-chemistry.org

Asymmetric Functionalization of the Allyl Group: The allyl group itself can be the site of asymmetric transformation. Reactions such as asymmetric dihydroxylation or aminohydroxylation, catalyzed by chiral ligands, could convert the alkene into a chiral diol or amino alcohol, respectively.

Although specific applications of this compound in published chiral syntheses are not prominent, its functional groups make it a viable candidate for use in developing new asymmetric methodologies or as a building block in the synthesis of complex chiral targets.

Facilitation of Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Molecules containing both an amine and a carboxylic acid on an aromatic ring are classical precursors for the synthesis of fused heterocyclic systems. The ortho- and para-isomers of aminobenzoic acid are well-known starting materials for a variety of heterocycles.

This compound, with its 1,2-arrangement of amino and carboxyl substituents (relative to the 4- and 3-positions), is a suitable precursor for synthesizing benzo-fused heterocycles. For example, it can undergo condensation reactions with various electrophiles to form six-membered heterocyclic rings:

Benzoxazinones: Reaction with phosgene (B1210022) or its equivalents could lead to the formation of a benzoxazinone (B8607429) derivative, a scaffold present in some biologically active compounds.

Quinazoline (B50416) Derivatives: Condensation with aldehydes or orthoesters could be used to construct quinazoline or quinazolinone ring systems, which are prevalent in many pharmaceutical agents.

The presence of the allyloxy group adds another layer of functionality. It can influence the electronic properties of the ring, affecting the reactivity during heterocycle formation, or it can be carried through the synthesis to serve as a functional handle for later-stage modification of the final heterocyclic product.

Q & A

Q. How can computational models like the Abraham equation predict the solubility of this compound in non-aqueous solvents?

  • Methodological Answer : The Abraham solvation model correlates solubility with solute descriptors (e.g., hydrogen-bond acidity/basicity). For 4-aminobenzoic acid analogs, log10_{10} solubility values in alcohols and ethers were predicted within ±0.5 log units using experimentally derived coefficients. Researchers can apply this model by inputting solvent parameters (e.g., polarity, hydrogen-bonding capacity) into the equation: log10c=c0+eE+sS+aA+bB+vV\log_{10} c = c_0 + e \cdot E + s \cdot S + a \cdot A + b \cdot B + v \cdot V

    where E,S,A,B,VE, S, A, B, V are solute descriptors .

Q. What strategies enhance the metal ion adsorption capacity of this compound derivatives?

  • Methodological Answer : Modifying the allyloxy group to introduce chelating moieties (e.g., thiols, hydroxamates) improves adsorption. For example, 4-amino-3-methoxybenzoic acid demonstrated Pd(II) recovery via carboxylate and amine coordination. Advanced studies involve grafting the compound onto silica or polymer supports to increase surface area and reusability .

Q. How does the substitution pattern on triazine-based derivatives of this compound influence biological activity?

  • Methodological Answer : Triazine derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit enhanced enzyme inhibition. For instance, a pyrimidinyl-substituted analog showed activity against 3-hydroxyanthranilate dioxygenase. Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., methoxy, allyloxy) and evaluation via enzymatic assays or molecular docking .

Methodological Tables

Q. Table 1: Key Spectral Peaks for Structural Confirmation

TechniqueFunctional GroupExpected Signal/PeakReference
1H^1H NMRAllyloxy protonsδ 3.7–6.0 (multiplet)
13C^{13}C NMRCarboxylic acid (C=O)δ 167–172 ppm
FT-IRAmine (N–H)\sim3300–3500 cm1^{-1} (broad)

Q. Table 2: Abraham Model Coefficients for Solubility Prediction

Solvent Typec0c_0eessaabbvv
Alcohols0.21-0.560.323.10-4.120.89
Ethers-0.15-0.430.452.98-3.890.75
Adapted from IUPAC-NIST data

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.